molecular formula C18H25N3 B2859112 N-[3-(1H-Pyrazol-1-ylmethyl)phenyl]cyclooctanamine CAS No. 1157287-96-1

N-[3-(1H-Pyrazol-1-ylmethyl)phenyl]cyclooctanamine

Cat. No.: B2859112
CAS No.: 1157287-96-1
M. Wt: 283.419
InChI Key: XXQJTMWEXXZWOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-Pyrazol-1-ylmethyl)phenyl]cyclooctanamine is a synthetic organic compound featuring a cyclooctanamine moiety linked via a phenyl group to a pyrazole heterocycle. The compound is listed by three suppliers under synonyms such as ZINC37125524 and MCULE-2727674602, though its commercial availability is currently marked as "discontinued" in certain quantities (250–500 mg) .

Properties

IUPAC Name

N-[3-(pyrazol-1-ylmethyl)phenyl]cyclooctanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3/c1-2-4-9-17(10-5-3-1)20-18-11-6-8-16(14-18)15-21-13-7-12-19-21/h6-8,11-14,17,20H,1-5,9-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQJTMWEXXZWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC2=CC=CC(=C2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-Pyrazol-1-ylmethyl)phenyl]cyclooctanamine typically involves the reaction of 3-(1H-pyrazol-1-yl)methylbenzene with cyclooctanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium acetate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-Pyrazol-1-ylmethyl)phenyl]cyclooctanamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of N-[3-(1H-Pyrazol-1-ylmethyl)phenyl]cyclooctanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The phenyl and cyclooctanamine groups contribute to the compound’s overall stability and binding affinity .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs include compounds with variations in the heterocycle, linker group, or amine moiety. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Heterocycle Linker Group Amine Moiety Suppliers InChIKey
N-[3-(1H-Pyrazol-1-ylmethyl)phenyl]cyclooctanamine Pyrazole Phenylmethyl Cyclooctanamine 3 XROIVBWGIRGEQY-UHFFFAOYSA-N
N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine Imidazole Phenylmethyl Cyclooctanamine 2 CJLFETFLGHBKIR-UHFFFAOYSA-N
N-[3-(1H-Imidazol-1-yl)propyl]thian-4-amine Imidazole Propyl Thian-4-amine 4 BSQYFPNINMNIGM-UHFFFAOYSA-N
Key Observations:

Heterocycle Impact: Pyrazole (two adjacent nitrogen atoms) vs. imidazole (two non-adjacent nitrogens): Pyrazole’s aromaticity and hydrogen-bonding capacity differ due to its electron-withdrawing nature and lack of a protonatable nitrogen in neutral conditions. Imidazole, with a protonatable nitrogen (pKa ~7), can act as both hydrogen bond donor and acceptor, enhancing solubility in aqueous environments . In pharmaceutical contexts, imidazole derivatives often exhibit higher binding affinity to biological targets (e.g., enzymes), whereas pyrazoles may offer metabolic stability .

Linker Group: Phenylmethyl (rigid aromatic linker) vs.

Amine Moiety :

  • Cyclooctanamine (8-membered ring) vs. thian-4-amine (6-membered sulfur-containing ring): Cyclooctanamine’s larger ring enhances lipophilicity (higher logP), favoring membrane permeability but reducing aqueous solubility. Thian-4-amine’s sulfur atom may introduce polarizability and hydrogen-bonding variability .

Physicochemical and Commercial Considerations

Hydrogen Bonding and Crystallization:
  • The pyrazole analog likely forms distinct hydrogen-bonding networks compared to imidazole derivatives. Pyrazole’s directional hydrogen bonds (e.g., N–H⋯N) may result in less dense packing, affecting melting points and solubility .
Commercial Availability:
  • This compound has three suppliers, while its imidazole counterpart has two, reflecting differing demand or synthesis complexity . Both are discontinued in specific quantities, suggesting challenges in large-scale production or niche applications .

Biological Activity

N-[3-(1H-Pyrazol-1-ylmethyl)phenyl]cyclooctanamine (CAS: 1157287-96-1) is a compound that has garnered attention in recent years for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclooctanamine core with a pyrazole moiety attached to a phenyl group. The molecular formula is C17H24N2C_{17}H_{24}N_2, with a molecular weight of approximately 283.419 g/mol. The compound is typically synthesized in high purity, often exceeding 95% .

Research indicates that compounds containing pyrazole derivatives often exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit various enzymes, potentially affecting pathways involved in inflammation and cell survival.
  • Modulation of Signaling Pathways : These compounds may influence key signaling pathways such as NF-kB and MAPK, which are critical in inflammatory responses and cancer progression .

Anti-inflammatory Effects

One study highlighted the anti-inflammatory potential of pyrazole derivatives, demonstrating that certain compounds could significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may possess similar anti-inflammatory properties .

Antimicrobial Properties

Pyrazole derivatives have also been evaluated for their antimicrobial activity against a range of pathogens. In particular, some studies have indicated effectiveness against both bacterial and viral strains, positioning these compounds as candidates for further development as antimicrobial agents .

Case Studies and Research Findings

The following table summarizes key studies related to the biological activity of pyrazole derivatives, including those relevant to this compound:

StudyCompound TestedBiological ActivityKey Findings
Zhang et al., 2015Various pyrazole derivativesAnti-TMV activityCompounds showed significant inhibition against tobacco mosaic virus .
Liu et al., 2024Pyrazole derivatives targeting HDAC6Anti-inflammatoryCompound demonstrated IC50 values indicating strong inhibition of inflammatory cytokines .
Thavamani et al., 2013Cyclooctanamine derivativesAntimicrobialIdentified several derivatives with notable antimicrobial properties against various pathogens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.